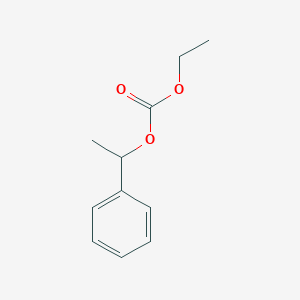
N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 5-position and an ethoxyethyl group at the N-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the ethoxyethyl group. One common method involves the nitration of 3-carboxypyridine to form 5-nitro-3-carboxypyridine, which is then reacted with 2-ethoxyethylamine under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of advanced materials and coatings.
Mechanism of Action
The exact mechanism of action of N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
- N-(2-Methoxyethyl)-5-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-4-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-5-aminopyridine-3-carboxamide
Comparison: N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide is unique due to the specific positioning of the nitro and ethoxyethyl groups on the pyridine ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the nitro group at the 5-position may enhance its potential as an antimicrobial agent compared to compounds with the nitro group at other positions.
Properties
CAS No. |
59290-14-1 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O4/c1-2-17-4-3-12-10(14)8-5-9(13(15)16)7-11-6-8/h5-7H,2-4H2,1H3,(H,12,14) |
InChI Key |
IOHOKSFHTFSBSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




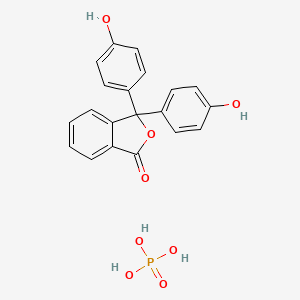
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)

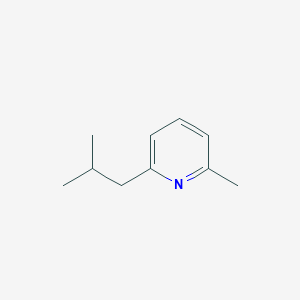
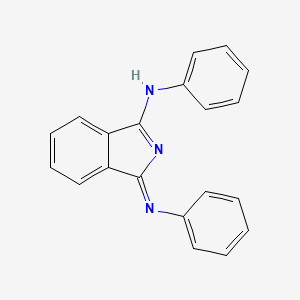
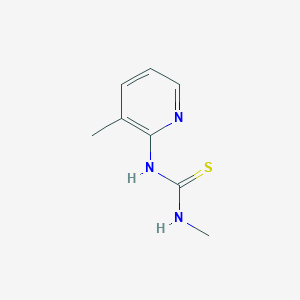
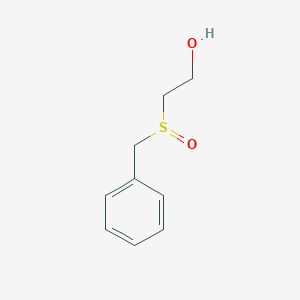

![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
